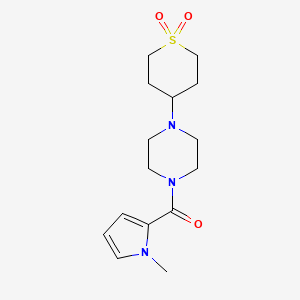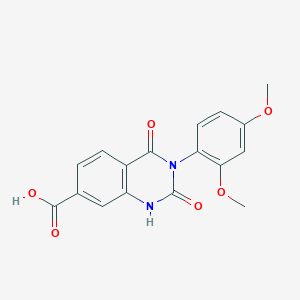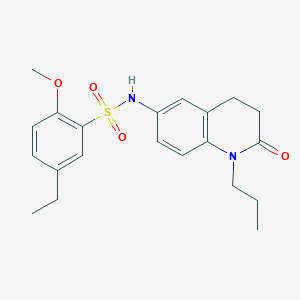
3,3-Difluorooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorooxetane is a chemical compound with the CAS Number: 33420-50-7 and a linear formula of C3H4F2O . It has a molecular weight of 94.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 . The compound has a molar refractivity of 15.9±0.4 cm^3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 12.4±30.0 °C at 760 mmHg, and a vapour pressure of 1184.6±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.9±3.0 kJ/mol and a flash point of -34.3±20.4 °C . The compound has an index of refraction of 1.337 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3,3-Difluorooxetane derivatives are pivotal in the development of new chemical reactions and materials. For instance, the synthesis of 3-difluoroaminomethyl-3-methyl oxetane (DFAMO) showcases the process of creating energetic materials for applications such as solid propellants and explosives. This synthesis involves steps like bromination, cyclization, and fluorination, yielding a compound with significant potential in energetic material science (Huan Li et al., 2014).
Applications in Material Science
The homopolymer of DFAMO, synthesized via cationic ring-opening polymerization, exhibits properties that make it suitable as an energetic binder in solid propellants and polymer-bonded explosives. The study by Huan Li et al. (2014) delves into the polymerization reaction conditions, emphasizing the material's potential in creating more efficient and stable energetic compounds (Huan Li et al., 2014).
Catalytic and Synthetic Applications
The utility of this compound derivatives extends into synthetic chemistry, where compounds like CpFluor are used in deoxyfluorination reactions of alcohols, highlighting the versatility of these compounds in synthesizing acyl fluorides and amides. This demonstrates the compound's role in facilitating complex organic transformations under neutral conditions, showcasing its importance in organic synthesis (Xiu Wang et al., 2021).
Environmental and Safety Studies
Although the main focus is on the scientific applications of this compound, it's also crucial to consider the environmental and safety aspects of its derivatives. Studies on compounds like ADONA, a replacement for perfluorooctanoate (PFOA), and its detection in human plasma samples underline the importance of monitoring and assessing the environmental impact and human exposure to fluorinated compounds (H. Fromme et al., 2017).
Zukünftige Richtungen
Oxetanes, including 3,3-Difluorooxetane, have gained significant interest in medicinal chemistry. They are seen as beneficial motifs because of their low molecular weight, high polarity, and three-dimensionality, which can improve properties including target affinity and aqueous solubility . Future directions may include further exploration of the properties of this compound and its potential applications in drug discovery .
Wirkmechanismus
It’s worth noting that 3,3-difluorooxetane is a type of oxetane, a class of compounds that have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . Oxetanes have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes . They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups .
The investigation of the properties of 3,3-diaryloxetanes, a related class of compounds, has shown that they can be used as potential bioisosteres, replacing problematic functionality while maintaining target activity and binding kinetics
Eigenschaften
IUPAC Name |
3,3-difluorooxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXRBOWCNYSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


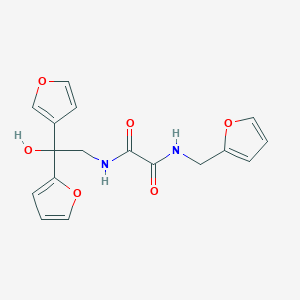

![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)
![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)
![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)
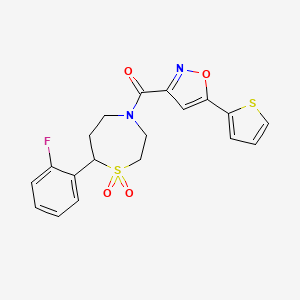


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)
